molecular formula C12H13NO2S B12674048 1-Naphthalenol, methylcarbamate, mixt. with sulfur CAS No. 65437-74-3

1-Naphthalenol, methylcarbamate, mixt. with sulfur

Cat. No.: B12674048
CAS No.: 65437-74-3
M. Wt: 235.30 g/mol
InChI Key: AHZVZXSSVXDEJP-UHFFFAOYSA-N
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Description

1-Naphthalenol, methylcarbamate (CAS 63-25-2), commonly known as Carbaryl, is a carbamate insecticide with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It functions as an acetylcholinesterase inhibitor, disrupting neurotransmission in pests. Carbaryl is widely used in agriculture, horticulture, and public health for controlling insects such as mosquitoes, beetles, and aphids . The compound is listed under multiple regulatory codes, including EPA Waste Code U279, and is recognized as a hazardous air pollutant due to its toxicity and environmental persistence .

The term “mixt. with sulfur” refers to formulations where Carbaryl is combined with sulfur, likely to enhance pesticidal efficacy or reduce resistance development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65437-74-3

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

naphthalen-1-yl N-methylcarbamate;sulfane

InChI

InChI=1S/C12H11NO2.H2S/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3,(H,13,14);1H2

InChI Key

AHZVZXSSVXDEJP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21.S

Origin of Product

United States

Preparation Methods

Reaction of 1-Naphthol with Methyl Isocyanate Using Catalysts

The primary industrial method for preparing 1-naphthyl methylcarbamate involves the reaction of 1-naphthol with methyl isocyanate (MIC) in the presence of a catalyst. This process is well-documented and optimized for high yield and purity.

  • Catalyst Use : Anion exchange resin catalysts with tertiary polyamine or quaternary ammonium functional groups are employed to facilitate the reaction. These catalysts offer advantages such as easy removal from the product and suitability for continuous flow processes, enhancing economic efficiency and product purity.

  • Process Conditions : The reaction mixture typically consists of 1-naphthol and methyl isocyanate dissolved in an inert organic solvent such as toluene. The mole ratio of MIC to 1-naphthol is maintained close to 1:1 to optimize yield and minimize by-products. The reaction temperature is controlled around 80–85°C, with the reactor maintained at similar temperatures to ensure efficient conversion.

  • By-product Minimization : The catalyst and process conditions are optimized to reduce the formation of undesirable by-products such as 1-naphthyl 2,4-dimethylallophanate, which can complicate purification and reduce overall yield.

  • Continuous Process : The reaction is often conducted in a continuous flow reactor with a fixed bed of catalyst resin. The product crystallizes upon cooling, allowing for easy separation and recovery of high-purity 1-naphthyl methylcarbamate (Carbaryl).

Table 1: Typical Reaction Parameters and Outcomes for 1-Naphthyl Methylcarbamate Synthesis

Parameter Value/Range Notes
Catalyst Anion exchange resin (Amberlyst A-21) Tertiary polyamine/quaternary ammonium groups
Solvent Toluene Inert organic solvent
MIC : 1-Naphthol mole ratio ~1:1 Slight excess MIC sometimes used
Reaction temperature 80–85 °C Jacket and reactor temperatures
Feed rate 25–40 cc/min Continuous flow
Product yield 85–91% High purity (99.8%)
By-product content Minimal Controlled by catalyst and conditions

Alternative Synthesis via Methylamine and Diphenyl Carbonate

Another method involves a multi-step process starting from methylamine and diphenyl carbonate to generate methyl isocyanate in situ, which then reacts with 1-naphthol to form the carbamate.

  • Step 1 : Methylamine reacts with diphenyl carbonate in the liquid phase at 20–80°C to form phenyl-N-methylurethane and phenol.

  • Step 2 : Phenyl-N-methylurethane is thermally decomposed at 180–220°C under reduced pressure to release methyl isocyanate gas.

  • Step 3 : The methyl isocyanate is then reacted with 1-naphthol dissolved in an inert organic solvent with a basic catalyst at 0–50°C to form 1-naphthyl methylcarbamate.

  • Recovery : The carbamate is recovered from the reaction mixture by crystallization or other separation techniques.

This process allows for continuous production with high molar yields (up to 96% relative to diphenyl carbonate) and flexibility to produce various N-methylcarbamates.

Mixing with Sulfur

The final product, 1-naphthalenol, methylcarbamate, mixt. with sulfur, is prepared by physically mixing the synthesized carbaryl with sulfur. This mixture is used to enhance insecticidal properties or modify application characteristics.

  • Mixing Process : The carbaryl crystals are blended with elemental sulfur powder under controlled conditions to ensure homogeneity.

  • Quality Control : The mixture is analyzed for uniform distribution of sulfur and carbaryl content to meet product specifications.

  • Physical Properties : The molecular weight of the mixture is approximately 235.30 g/mol, reflecting the combined components.

Summary of Preparation Methods

Step Method/Reaction Conditions/Notes Yield/Purity
1. Formation of methyl isocyanate From methylamine + diphenyl carbonate 20–80°C (Step 1), 180–220°C (Step 2) Up to 96% molar yield
2. Reaction with 1-naphthol Methyl isocyanate + 1-naphthol + catalyst 0–85°C, continuous flow, anion exchange resin catalyst 85–91% yield, 99.8% purity
3. Mixing with sulfur Physical blending Controlled mixing for homogeneity Product mixture

Research Findings and Industrial Relevance

  • The use of anion exchange resin catalysts significantly improves the efficiency and environmental profile of the synthesis by enabling catalyst reuse and minimizing contamination.

  • Continuous flow processes enhance scalability and consistent product quality, which is critical for industrial production of carbaryl and its sulfur mixtures.

  • The multi-step process starting from methylamine and diphenyl carbonate offers a flexible and high-yield route to methyl isocyanate, a key intermediate, reducing the need for handling hazardous MIC directly.

  • The final mixture with sulfur is tailored for specific agricultural applications, combining the insecticidal activity of carbaryl with the fungicidal or other properties of sulfur.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can produce different naphthyl derivatives.

Scientific Research Applications

Chemical Properties and Composition

  • Chemical Formula : C₁₂H₁₃NO₂S
  • Molecular Weight : 233.30 g/mol
  • Structure : The compound consists of a naphthalene ring with a hydroxyl group (1-naphthalenol) and a methylcarbamate functional group.

Agricultural Applications

Insecticide Use : Carbaryl is widely recognized for its effectiveness as a broad-spectrum insecticide. It acts by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This leads to the accumulation of acetylcholine and results in paralysis and death of the pest.

  • Crops Treated :
    • Vegetables (e.g., tomatoes, peppers)
    • Fruits (e.g., apples, cherries)
    • Ornamentals
    • Turf and ornamental plants

Table 1: Summary of Carbaryl Usage in Agriculture

Crop TypeApplication MethodTarget Pests
VegetablesFoliar sprayAphids, beetles
FruitsSoil drenchCaterpillars, fruit flies
OrnamentalsGranular applicationLeafhoppers, spider mites
TurfSpot treatmentGrubs, chinch bugs

Veterinary Applications

Carbaryl is also utilized in veterinary medicine as an insecticide for pets and livestock. It is effective against external parasites such as fleas and ticks.

  • Application Forms :
    • Dusting powders
    • Spot-on treatments

Environmental Management

Bioremediation Potential : Research indicates that carbaryl may have applications in bioremediation strategies for contaminated sites. Its degradation products can be less toxic than the parent compound, suggesting potential for environmental cleanup efforts.

Case Studies

  • Epidemiological Study on Human Exposure :
    A study indicated that exposure to carbaryl among agricultural workers was associated with increased risks of skin cancer when combined with solar radiation. This highlights the need for careful handling and application practices to mitigate health risks .
  • Field Dissipation Studies :
    Research conducted on the dissipation rates of carbaryl in soil showed half-lives ranging from 62 to 116 days. This data is crucial for understanding its environmental impact and determining safe re-entry intervals after application .
  • Toxicological Profile Assessment :
    A comprehensive toxicological profile indicated that while carbaryl is effective against pests, it poses risks to non-target organisms, including beneficial insects and aquatic life. The assessment emphasized the importance of integrated pest management strategies to minimize ecological disruption .

Regulatory Considerations

Carbaryl is registered with the Environmental Protection Agency (EPA) and has specific usage guidelines to ensure safe application practices. Its registration status varies by region due to concerns over toxicity and environmental impact.

Mechanism of Action

The mechanism of action of 1-Naphthalenol methylcarbamate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound inhibits the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target pests.

Comparison with Similar Compounds

Table 1: Comparative Chemical and Regulatory Profiles

Compound CAS Number Molecular Formula Key Metabolites Regulatory Status
Carbaryl 63-25-2 C₁₂H₁₁NO₂ 1-Naphthol, 1-Naphthyl glucuronide EPA U279; Banned in some uses
Propoxur 114-26-1 C₁₁H₁₅NO₃ 2-Isopropoxy-5-hydroxyphenyl MC EPA U411; Restricted
Carbofuran 1563-66-2 C₁₂H₁₅NO₃ 3-Hydroxycarbofuran EU Banned; U.S. Restricted
Aldicarb 116-06-3 C₇H₁₄N₂O₂S Aldicarb sulfoxide EU Banned; U.S. Phased Out

Table 2: Toxicity and Environmental Impact

Compound Acute Oral LD₅₀ (Rat) Environmental Persistence Key Risks
Carbaryl 250–850 mg/kg Moderate (soil half-life: 7–28 days) Neurotoxicity; Aquatic toxicity
Propoxur 95–150 mg/kg Low (rapid hydrolysis) Carcinogenicity concerns
Carbofuran ~5 mg/kg High (leaches to groundwater) Avian mortality; Residues in crops

Research Findings

Metabolic Resistance in Pests : Carbaryl and Propoxur resistance in mosquitoes is linked to NADPH-dependent hydroxylation and glucuronidation pathways, which detoxify the parent compounds into less toxic metabolites. Resistant Culex pipiens strains exhibit upregulated cytochrome P450 enzymes, reducing insecticide efficacy .

Mutagenicity : A study on Salmonella typhimurium indicated that N-methylcarbamates, including Carbaryl, induce frameshift mutations, though potency varies with structural substitutions .

Environmental Persistence : Carbaryl’s detection in hazardous waste lists (e.g., U279) and its classification as a priority pollutant highlight its persistence in ecosystems. Propoxur degrades more rapidly but poses risks due to acute toxicity .

Regulatory Actions : Carbaryl’s ban in products like Sevin 25 ULV (effective 1990) underscores its health and environmental risks, paralleling restrictions on Carbofuran and Aldicarb .

Biological Activity

1-Naphthalenol, methylcarbamate, mixt. with sulfur is a complex compound primarily associated with the insecticide carbaryl. Carbaryl is a widely used pesticide that acts as a carbamate ester, derived from the condensation of 1-naphthol and methylcarbamic acid. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, metabolic pathways, and ecological impacts.

  • Chemical Structure : Carbaryl (1-naphthyl N-methylcarbamate) has a molecular weight of 201.22 g/mol.
  • Solubility : It is soluble in organic solvents and has varying solubility in water depending on pH levels.

Carbaryl functions primarily as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. The inhibition of acetylcholinesterase can lead to cholinergic toxicity characterized by symptoms such as muscle twitching, respiratory distress, and potential death in severe cases.

Acute Toxicity

  • LD50 Values : The acute oral LD50 for carbaryl ranges from 200 to 400 mg/kg in rats, indicating moderate toxicity .
  • Cholinesterase Inhibition : Significant inhibition of plasma and red blood cell cholinesterase activity has been observed at doses as low as 3.4 mg/kg/day, demonstrating its potential for neurotoxicity .

Chronic Toxicity

  • Long-term exposure studies indicate that chronic administration can lead to neurobehavioral deficits and organ-specific toxicity, particularly affecting the kidneys and liver .
  • Studies have shown that exposure to carbaryl can result in carcinogenic effects in specific animal models .

Metabolic Pathways

Carbaryl undergoes rapid metabolism in biological systems:

  • Primary Metabolite : The major metabolite is 1-naphthol, which is formed through hydrolysis. This metabolite can further undergo conjugation with glucuronic acid or sulfate for excretion .
  • Excretion Patterns : Approximately 85% of carbaryl is excreted via urine within 24 hours post-administration, with fecal excretion accounting for about 10% .

Ecotoxicological Effects

Carbaryl exhibits a broad spectrum of toxicity towards non-target organisms:

  • Aquatic Toxicity : It is highly toxic to fish and aquatic invertebrates but relatively non-toxic to birds .
  • Soil Microbial Impact : Studies indicate that carbaryl can alter soil microbial communities and affect the degradation rates of organic matter due to its toxic effects on soil microorganisms .

Case Study 1: Neurotoxicity in Rodents

A study conducted on rats exposed to varying doses of carbaryl revealed significant neurotoxic effects characterized by behavioral changes and reduced cholinesterase activity. The study concluded that even low-level exposure could lead to long-term neurological impairments.

Case Study 2: Ecological Risk Assessment

An ecological risk assessment highlighted the persistence of carbaryl in soil environments, with half-lives ranging from 62 to 116 days. The assessment emphasized the need for monitoring its impact on non-target species and ecosystems .

Data Tables

ParameterValue
Molecular Weight201.22 g/mol
Acute Oral LD50 (Rats)200 - 400 mg/kg
Excretion (Urine)~85% within 24 hours
Soil Half-Life62 - 116 days
MetaboliteFormation Mechanism
1-NaphtholHydrolysis
Sulfate ConjugatesPhase II Metabolism

Q & A

Q. How to ensure regulatory compliance in handling Carbaryl-sulfur mixtures during lab studies?

  • Methodological Answer : Follow EPA TSCA and OSHA standards. Store mixtures (<1% sulfur) in sealed containers under inert gas. Dispose of waste (code U279) via EPA-approved incineration (40 CFR Part 264). Document SDS sections 8–13 for hazard communication .

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